
N-(4-Hydroxy-8-phenoxyisoquinoline-3-carbonyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of isoquinoline, a bicyclic compound that consists of a benzene ring fused to a pyridine ring. This compound has garnered interest due to its unique structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Hydroxylation and Phenoxylation:
Carboxamidation: The carboxamido group is introduced through an amide coupling reaction, often using reagents like carbodiimides.
Acetic Acid Addition: The final step involves the addition of the acetic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of 2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学的研究の応用
2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid involves its interaction with molecular targets such as hypoxia-inducible factor prolyl hydroxylase (HIF-PH). By inhibiting this enzyme, the compound stabilizes hypoxia-inducible factor (HIF), leading to the upregulation of erythropoietin (Epo) expression . This mechanism is particularly useful in treating anemia by promoting red blood cell production.
類似化合物との比較
Similar Compounds
2-(4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxamido)acetic acid: Another HIF-PH inhibitor with a similar structure.
2-(1-Chloro-4-hydroxyisoquinoline-3-carboxamido)acetic acid: A related compound with different substituents that also acts as a HIF-PH inhibitor.
Uniqueness
2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid is unique due to its specific substitution pattern on the isoquinoline core, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit HIF-PH and stabilize HIF makes it a valuable compound in medicinal chemistry research.
特性
CAS番号 |
916171-76-1 |
|---|---|
分子式 |
C18H14N2O5 |
分子量 |
338.3 g/mol |
IUPAC名 |
2-[(4-hydroxy-8-phenoxyisoquinoline-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C18H14N2O5/c21-15(22)10-20-18(24)16-17(23)12-7-4-8-14(13(12)9-19-16)25-11-5-2-1-3-6-11/h1-9,23H,10H2,(H,20,24)(H,21,22) |
InChIキー |
OMNXRJYJVARFEF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C(C(=NC=C32)C(=O)NCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



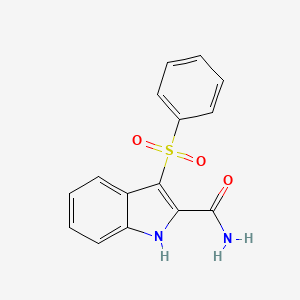
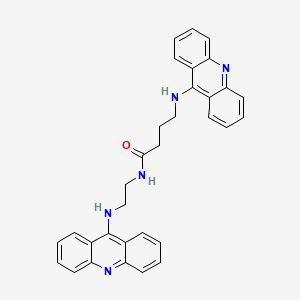
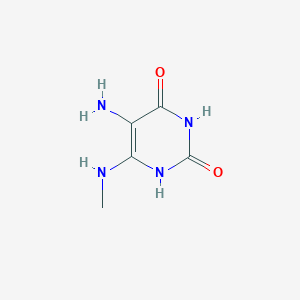
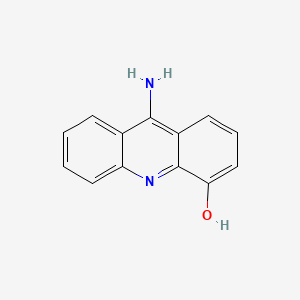
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate](/img/structure/B12909981.png)
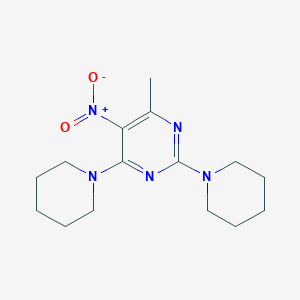
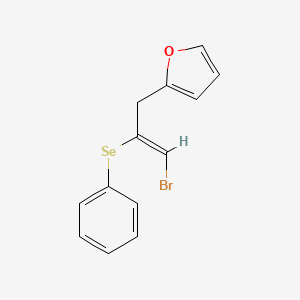
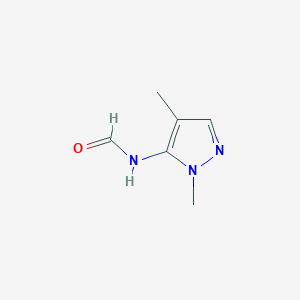

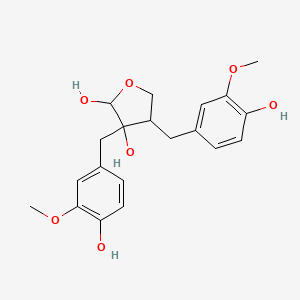
![3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12910015.png)
![[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate](/img/structure/B12910024.png)
![2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile](/img/structure/B12910030.png)
